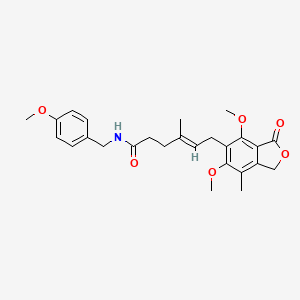![molecular formula C19H18ClN3O3S2 B15103065 5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine](/img/structure/B15103065.png)
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aromatic ring.
Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
5-chloro-2-morpholin-4-yl-phenylamine: Shares the morpholine and chloro groups but lacks the thiazole and phenylsulfonyl groups.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: Contains a similar morpholine and chloro group but has a different core structure.
Uniqueness
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, morpholine ring, and phenylsulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H18ClN3O3S2 |
|---|---|
分子量 |
436.0 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-5-chloro-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-17-18(28(24,25)14-6-2-1-3-7-14)22-19(27-17)21-15-8-4-5-9-16(15)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,21,22) |
InChIキー |
LBGKYUFVDLSLDI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B15102988.png)
![N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15102992.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102994.png)
![6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione](/img/structure/B15103000.png)

![Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15103011.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103020.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B15103022.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
![2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B15103035.png)
![1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B15103037.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B15103067.png)
